Ethyl 2-(4-nitrophenyl)oxazole-4-carboxylate
Overview
Description
Ethyl 2-(4-nitrophenyl)oxazole-4-carboxylate is an organic compound belonging to the oxazole family It is characterized by the presence of an oxazole ring substituted with an ethyl ester group at the 4-position and a 4-nitrophenyl group at the 2-position
Scientific Research Applications
Ethyl 2-(4-nitrophenyl)oxazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving nitroaromatic compounds.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of various industrial chemicals and polymers.
Safety and Hazards
While specific safety and hazard information for Ethyl 2-(4-nitrophenyl)oxazole-4-carboxylate is not available, general safety measures for handling similar chemical compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .
Future Directions
The future directions for research on Ethyl 2-(4-nitrophenyl)oxazole-4-carboxylate and similar oxazole derivatives are vast. Given their wide range of biological activities, these compounds are of significant interest in medicinal chemistry. Future research could focus on synthesizing new oxazole derivatives and investigating their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-nitrophenyl)oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrobenzoyl chloride with ethyl glycinate hydrochloride in the presence of a base such as triethylamine. The resulting intermediate undergoes cyclization to form the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-nitrophenyl)oxazole-4-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: Ethyl 2-(4-aminophenyl)oxazole-4-carboxylate.
Substitution: 2-(4-nitrophenyl)oxazole-4-carboxylic acid.
Oxidation: Various oxidized derivatives depending on the specific conditions used.
Mechanism of Action
The mechanism of action of ethyl 2-(4-nitrophenyl)oxazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 2-(4-nitrophenyl)oxazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate: Similar structure but with different substitution patterns on the oxazole ring.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
2-(4-nitrophenyl)oxazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester group.
These compounds share similar chemical properties but may exhibit different reactivity and applications due to variations in their functional groups and substitution patterns .
Properties
IUPAC Name |
ethyl 2-(4-nitrophenyl)-1,3-oxazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5/c1-2-18-12(15)10-7-19-11(13-10)8-3-5-9(6-4-8)14(16)17/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLOOVCJFBYWCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60508815 | |
Record name | Ethyl 2-(4-nitrophenyl)-1,3-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60508815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78979-63-2 | |
Record name | Ethyl 2-(4-nitrophenyl)-1,3-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60508815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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